molecular formula C22H18O B1227296 6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one

6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one

Cat. No. B1227296
M. Wt: 298.4 g/mol
InChI Key: GADKJBDEDCGOFL-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-naphthalenylmethylidene)-8,9-dihydro-7H-benzo[7]annulen-5-one is a member of naphthalenes.

Scientific Research Applications

  • Photocyclization Reactions :

    • Studies on photocyclization reactions involving similar compounds have been conducted. For instance, reactions of 4-alkoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones (closely related to the compound ) in acetonitrile have been explored. These studies focus on understanding the reaction pathways and the effects of substituent and conformational changes (Sharshira, Iwanami, Okamura, Hasegawa, & Horaguchi, 1996).
  • Regioselective Synthesis :

    • Research on 1,3-Dipolarcycloaddition reactions of 6-arylmethylene-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones has been conducted, highlighting the impact of solvents on the regioselectivity of the synthesized compounds. This research provides insights into the synthesis processes and the factors influencing them (Riyadh & Farghaly, 2012).
  • Stereochemical Structures :

    • Investigations into the stereochemical structures of novel Spiro[Benzocycloheptene-6(5H), 3′-[3H]Pyrazol]-5-Ones, derived from similar compounds, have been conducted. These studies provide valuable information about the stereochemical configurations and crystal structures of these compounds (Girgis, 2006).
  • Conformational Studies :

    • Research on the conformation and ring inversion of structurally related compounds like 8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalene has been performed. These studies are crucial for understanding the physical properties and behaviors of these compounds (Kamada & Yamamoto, 1979).
  • Synthesis of Furan and Pyridine Derivatives :

    • Studies on the synthesis of novel 2-Alkoxy-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles from similar compounds have been explored. These research efforts contribute to the development of new synthetic routes and understanding the structural properties of the products (Girgis & Ahmed-Farag, 2003).
  • Bacterial Metabolism Studies :

  • Reactions with Lawesson's Reagent :

    • Research on the reactions of benzosubarones and benzazepines with Lawesson's reagent provides insights into the synthesis and properties of phosphorus-containing compounds derived from similar benzocycloheptenones (Peesapati & Rupavani, 2006).

properties

Product Name

6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

IUPAC Name

(6E)-6-(naphthalen-2-ylmethylidene)-8,9-dihydro-7H-benzo[7]annulen-5-one

InChI

InChI=1S/C22H18O/c23-22-20(10-5-9-18-7-3-4-11-21(18)22)15-16-12-13-17-6-1-2-8-19(17)14-16/h1-4,6-8,11-15H,5,9-10H2/b20-15+

InChI Key

GADKJBDEDCGOFL-HMMYKYKNSA-N

Isomeric SMILES

C1CC2=CC=CC=C2C(=O)/C(=C/C3=CC4=CC=CC=C4C=C3)/C1

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C(=CC3=CC4=CC=CC=C4C=C3)C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one
Reactant of Route 2
Reactant of Route 2
6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one
Reactant of Route 3
6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one
Reactant of Route 4
6-[(E)-2-Naphthylmethylene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one

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